5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide
CAS No.: 728888-49-1
Cat. No.: VC21486011
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 728888-49-1 |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.5g/mol |
| IUPAC Name | 5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
| Standard InChI | InChI=1S/C21H22N4O3S/c1-27-15-4-3-12(9-16(15)28-2)23-20(26)19-17(22)13-10-14-18(24-21(13)29-19)11-5-7-25(14)8-6-11/h3-4,9-11H,5-8,22H2,1-2H3,(H,23,26) |
| Standard InChI Key | VQWCSFAMSFVKOF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N)OC |
Introduction
Synthesis
While no direct synthesis pathway for this specific compound was found in the search results, the following general approaches are relevant for similar heterocyclic compounds:
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Cyclization Reactions:
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Multi-step reactions involving cyclization of precursor molecules containing amino and thiol groups could yield the tetracyclic core.
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Functionalization:
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Introduction of the dimethoxyphenyl group and carboxamide functionality could be achieved through electrophilic substitution or amidation reactions.
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Analytical Confirmation:
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Techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared Spectroscopy (IR) are typically used to confirm the structure.
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Potential Applications
Compounds with similar structural motifs have been studied for various applications:
Biological Activity
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Anticancer Potential: Many heterocyclic compounds exhibit cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Anti-inflammatory Properties: The presence of amine and carboxamide groups may enable interactions with enzymes like cyclooxygenase or lipoxygenase.
Drug Development
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The rigid tetracyclic structure could serve as a scaffold for designing drugs targeting specific receptors or enzymes.
Molecular Docking Studies
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Similar compounds have been evaluated in silico for their binding affinities to biological targets such as kinases or proteases.
Research Findings on Related Compounds
Future Directions
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Experimental Validation: Synthesis and biological testing should be prioritized to confirm theoretical predictions.
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Structure–Activity Relationship (SAR): Modifications to the functional groups could optimize activity profiles.
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Computational Studies: Molecular docking and QSAR studies can guide further research.
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